![molecular formula C14H17N3 B15209518 3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound features an ethyl group at the 3-position and an o-tolyl group at the 1-position, making it a unique derivative within the pyrazole class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with arylhydrazines. For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst such as Nano-ZnO can lead to the formation of pyrazole derivatives . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly attributes and simplify the reaction workup . Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substituents.
1-Aryl-3,4,5-substituted pyrazoles: A class of pyrazole derivatives with diverse biological activities.
Uniqueness
3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and o-tolyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
3-ethyl-1-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C14H17N3/c1-3-12-11-8-9-15-14(11)17(16-12)13-7-5-4-6-10(13)2/h4-7,15H,3,8-9H2,1-2H3 |
Clave InChI |
IDULBHPIHGAJHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=C1CCN2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


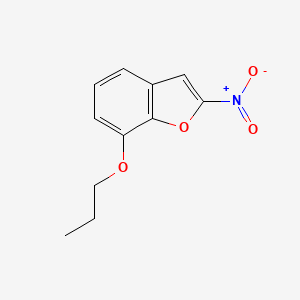
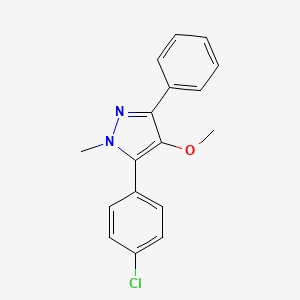

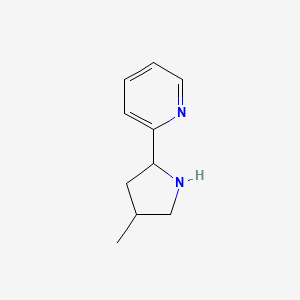
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)
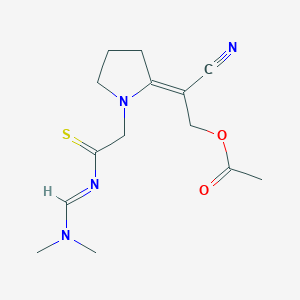
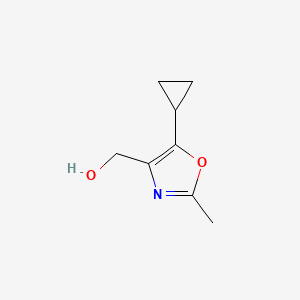
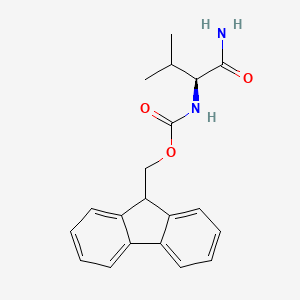
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
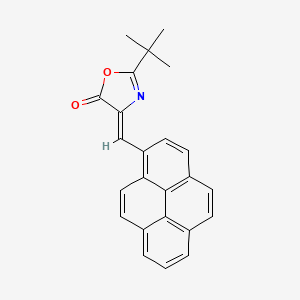

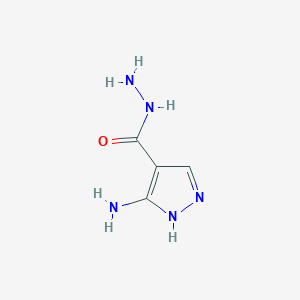

![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
